Thiometon sulfoxide

Übersicht

Beschreibung

Thiometon sulfoxide is a chemical compound derived from the sulfoxidation of thiocarbamates, which results in a new class of chemicals with increased herbicidal activity and improved tolerance in crops such as corn and soybeans . It is an intermediate in the mammalian metabolism of thiocarbamates, formed by liver microsomal oxidases and subsequently cleaved by a system involving glutathione and a soluble enzyme from the liver .

Synthesis Analysis

The synthesis of thiometon sulfoxide involves the reaction of thiometon with reduced sulfur species such as bisulfide (HS-), polysulfide (Sn2-), thiophenolate (PhS-), and thiosulfate (S2O32-) under anoxic conditions . The reactivity of these sulfur species towards thiometon varies, with polysulfide and thiophenolate showing the greatest effect in promoting thiometon degradation . The nucleophilic attack at the alpha-carbon of the alkoxy group is identified as the predominant pathway in these reactions .

Molecular Structure Analysis

While the specific molecular structure analysis of thiometon sulfoxide is not detailed in the provided papers, the general behavior of sulfoxides in photochemical reactions has been studied. Substituted derivatives of thiochroman-4-one 1-oxide, a related sulfoxide, undergo various photochemical rearrangements, including β-hydrogen abstraction and rearrangement to cyclic sulfenates . These findings suggest that the molecular structure of sulfoxides can significantly influence their chemical behavior and reactivity.

Chemical Reactions Analysis

Thiometon sulfoxide is involved in several chemical reactions, including its formation through the reaction with reduced sulfur species . The thermolysis-induced reactions of sulfoxides with isocyanides lead to the formation of thiocarbamic acid S-esters and other sulfur-containing compounds . Additionally, sulfoxide synthases, which are non-heme iron enzymes, catalyze oxidative carbon-sulfur bond formation, indicating the potential involvement of thiometon sulfoxide in enzymatic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiometon sulfoxide can be inferred from studies on related sulfoxides. For instance, the structural dynamics of dimethyl sulfoxide (DMSO) aqueous solutions have been investigated, revealing that DMSO affects the hydrogen bond networks of water and interacts with thiocyanate anion (SCN-) probes . Although not directly about thiometon sulfoxide, these studies on DMSO provide insight into the behavior of sulfoxides in solution and their interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

Reactions with Reduced Sulfur Species

The reactions of thiometon with reduced sulfur species, such as bisulfide, polysulfide, thiophenolate, and thiosulfate, were examined under anoxic conditions. These studies found that these sulfur species significantly promoted the degradation of thiometon, leading to multiple reaction pathways. This research is crucial for understanding the environmental behavior of thiometon, particularly in the context of coastal marine environments (Gan & Jans, 2006).

Chiral Applications in Asymmetric Synthesis

Sulfoxides, including thiometon sulfoxide, are recognized as potent chiral auxiliaries in asymmetric reactions. Their high configurational stability and synthetic versatility offer substantial potential for developing new applications in carbon-carbon and carbon-oxygen bond-forming reactions. This includes atroposelective synthesis and asymmetric catalysis (Carreño et al., 2009).

Photochemical Aerobic Sulfide Oxidation

Thiometon sulfoxide is part of a broader class of sulfoxide-containing molecules important in the pharmaceutical industry. New green protocols for the chemoselective transformation of sulfides into sulfoxides have been developed, using photochemical processes as an energy source. This includes the synthesis of active pharmaceutical ingredients (Skolia et al., 2022).

Herbicidal Applications

Sulfoxidation of thiocarbamates, which includes thiometon sulfoxide, yields chemicals with increased herbicidal activity. These compounds demonstrate greater tolerance in crops like corn and soybeans, suggesting a potential application in agriculture. However, their thermal stability is a concern (Casida et al., 1974).

Sulfoxidation in Chemical Synthesis

Sulfoxides, including thiometon sulfoxide, are important in chemical synthesis, acting as versatile building blocks. New methods have been developed for the selective sulfoxidation of alkenes and alkynes under mild, metal-free conditions. This has broad applications in the synthesis of functional molecules (Zhang et al., 2016).

Chiral Sulfoxides in the Chemical Industry

Chiral sulfoxides like thiometon sulfoxide are in high demand in the chemical industry for the development of new synthetic reagents, drugs, and functional materials. Recent advancements include catalytic asymmetric sulfoxidation and kinetic resolution processes (Han et al., 2018).

Safety And Hazards

Thiometon Sulfoxide has certain toxicity. It is an organic phosphate compound that can cause toxic effects through inhalation, skin contact, or ingestion . Exposure to Thiometon Sulfoxide may cause eye and skin irritation, and severe exposure may cause neurotoxicity and liver damage . Therefore, it should be used in accordance with safe operating procedures and appropriate personal protective equipment should be worn .

Eigenschaften

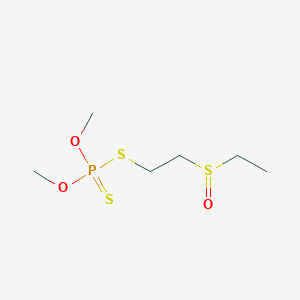

IUPAC Name |

2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILALIJMTSYZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871875 | |

| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiometon sulfoxide | |

CAS RN |

2703-37-9 | |

| Record name | Thiometon sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2703-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiometon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOMETON SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

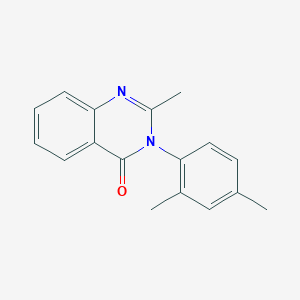

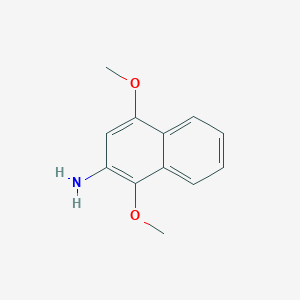

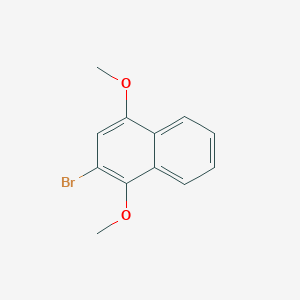

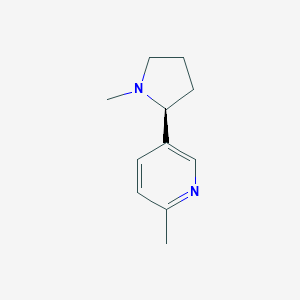

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.